molecular formula C9H13NO B098992 2-Methoxy-4,5-dimethylaniline CAS No. 18087-12-2

2-Methoxy-4,5-dimethylaniline

Cat. No.: B098992
CAS No.: 18087-12-2
M. Wt: 151.21 g/mol
InChI Key: AZEPBEJLANLKAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxy-4,5-dimethylaniline is an organic compound with the molecular formula C9H13NO It is a derivative of aniline, featuring a methoxy group and two methyl groups attached to the benzene ring

Scientific Research Applications

2-Methoxy-4,5-dimethylaniline has several scientific research applications:

    Chemistry: It serves as a precursor for the synthesis of dyes, pigments, and other organic compounds.

    Biology: The compound is used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is utilized in the production of agrochemicals, polymers, and other industrial products.

Safety and Hazards

The safety information for 2-Methoxy-4,5-dimethylaniline includes several hazard statements such as H302, H312, H315, H319, H332, H335 . These indicate that the compound is harmful if swallowed, in contact with skin, or if inhaled . It also causes skin irritation and serious eye irritation .

Future Directions

There is significant interest in the synthesis of heterocycle-incorporated azo dye derivatives as potential scaffolds in the pharmaceutical sector . Continuous efforts are being made in the search for more potent, new, and safe synthetic methodologies for azo dye derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methoxy-4,5-dimethylaniline can be synthesized through several methods. One common approach involves the alkylation of aniline derivatives. For instance, the compound can be prepared by reacting 2-methoxyaniline with methylating agents under controlled conditions. The reaction typically requires a catalyst, such as an acid or base, to facilitate the methylation process.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4,5-dimethylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under specific conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted aniline derivatives.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxyaniline: Lacks the additional methyl groups present in 2-Methoxy-4,5-dimethylaniline.

    4,5-Dimethylaniline: Does not have the methoxy group.

    2-Methoxy-5-methylaniline: Contains only one methyl group and one methoxy group.

Uniqueness

This compound is unique due to the presence of both methoxy and methyl groups, which confer distinct chemical and physical properties

Properties

IUPAC Name

2-methoxy-4,5-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-6-4-8(10)9(11-3)5-7(6)2/h4-5H,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZEPBEJLANLKAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20598318
Record name 2-Methoxy-4,5-dimethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20598318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18087-12-2
Record name 2-Methoxy-4,5-dimethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20598318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Tetrahydrofuran(100 ml) and ethanol(40 ml) were added into 4,5-dimethyl-2-nitroanisole(7.80 g, 0.043 mol) and then added 10% Pd/activated carbon(0.57 g) slowly, hydrogenated for 5 hrs. The reaction was completed by the same way with the above and the resulting product was purified by column chromatography to obtain the titled compound.
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
7.8 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
0.57 g
Type
catalyst
Reaction Step Two
Yield
82%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methoxy-4,5-dimethylaniline
Reactant of Route 2
Reactant of Route 2
2-Methoxy-4,5-dimethylaniline
Reactant of Route 3
Reactant of Route 3
2-Methoxy-4,5-dimethylaniline
Reactant of Route 4
Reactant of Route 4
2-Methoxy-4,5-dimethylaniline
Reactant of Route 5
Reactant of Route 5
2-Methoxy-4,5-dimethylaniline
Reactant of Route 6
Reactant of Route 6
2-Methoxy-4,5-dimethylaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.